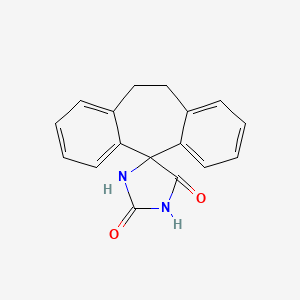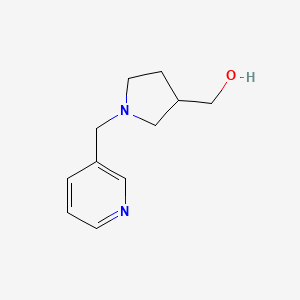
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methyl ester group, and a dimethylphenoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate typically involves a multi-step process. One common method includes the bromination of methyl 4-hydroxybenzoate followed by etherification with 2,6-dimethylphenol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The etherification step can be carried out using a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to 3-bromo-4-(2,6-dimethylphenoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2,6-dimethylphenoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of photoactive materials and polymers with specific optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the dimethylphenoxy group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.
Methyl 3-(2,6-dimethylphenoxy)benzoate: Similar structure but without the bromine atom.
Uniqueness
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is unique due to the combination of the bromine atom and the dimethylphenoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C16H15BrO3 |
|---|---|
Peso molecular |
335.19 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate |
InChI |
InChI=1S/C16H15BrO3/c1-10-5-4-6-11(2)15(10)20-14-8-7-12(9-13(14)17)16(18)19-3/h4-9H,1-3H3 |
Clave InChI |
YLBIKELTMLMTCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)








![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)


